Dual Mechanism of Action: Thymidylate Synthase and DNMT1 Inhibition
5-Aza-2'-deoxyuridine differentiates itself from primary DNMT inhibitors like decitabine by also potently inhibiting thymidylate synthase (TS). In a study of 5-substituted 2'-deoxyuridines on murine L1210 leukemia cells, the class was shown to exert cytotoxicity via TS inhibition, with a strong correlation (r > 0.9) between the inhibition of [2-14C]dUrd incorporation (a measure of TS activity) and cell growth inhibition [1]. This TS inhibition is a mechanism not shared by decitabine, whose primary activity relies on incorporation into DNA and subsequent DNMT trapping [2]. This dual activity suggests a broader anti-proliferative impact, making 5-aza-2'-deoxyuridine a unique tool for studying the interplay between nucleotide metabolism and epigenetic regulation.
| Evidence Dimension | Primary Mechanism(s) of Cytotoxicity |
|---|---|
| Target Compound Data | Inhibition of Thymidylate Synthase (class-level evidence) AND DNMT1 inhibition (class-level evidence) |
| Comparator Or Baseline | 5-aza-2'-deoxycytidine (Decitabine): Primarily DNMT1 inhibition following DNA incorporation |
| Quantified Difference | Dual mechanism (TS + DNMT1) vs. single mechanism (primarily DNMT1). For 5-substituted 2'-deoxyuridine class: strong correlation (r > 0.9) between TS inhibition and L1210 cell growth inhibition. |
| Conditions | Mouse leukemia L1210 cell growth assay; inhibition of [2-14C]dUrd incorporation |
Why This Matters
This dual mechanism provides a distinct experimental tool for dissecting the contributions of TS inhibition and DNMT inhibition to overall cellular phenotype, an analysis not possible with single-target agents like decitabine.
- [1] De Clercq, E., Balzarini, J., Torrence, P. F., Mertes, M. P., Schmidt, C. L., Shugar, D., ... & Walker, R. T. (1981). Thymidylate synthetase as target enzyme for the inhibitory activity of 5-substituted 2'-deoxyuridines on mouse leukemia L1210 cell growth. Molecular Pharmacology, 19(2), 321-330. View Source
- [2] Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8-13. View Source
